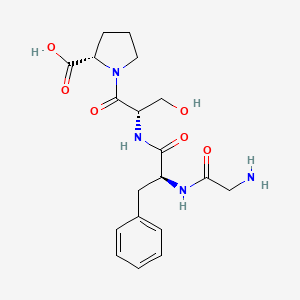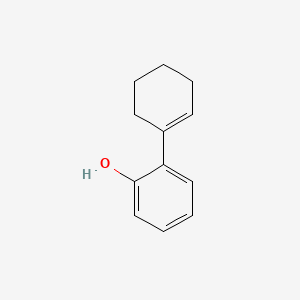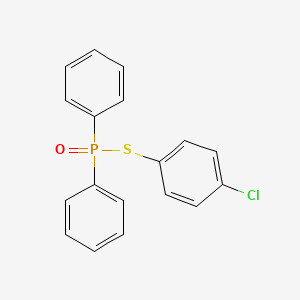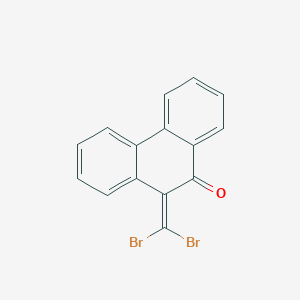
10-(Dibromomethylidene)phenanthren-9(10h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Dibromomethylidene)phenanthren-9(10h)-one is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms attached to a methylene group at the 10th position of the phenanthrene ring system, and a ketone group at the 9th position. It is a crystalline solid that is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Dibromomethylidene)phenanthren-9(10h)-one typically involves the bromination of phenanthrene-9,10-quinone. The reaction is carried out under phase transfer catalysis conditions using bromine or N-bromosuccinimide as the brominating agents. The reaction conditions include the use of solvents such as toluene or chloroform and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using phenanthrene derivatives as starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 10-(Dibromomethylidene)phenanthren-9(10h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst like Raney nickel.
Substitution: Bromine or N-bromosuccinimide in the presence of a base.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-dihydrophenanthrene derivatives.
Substitution: 9-bromophenanthrene and other halogenated phenanthrene derivatives.
Scientific Research Applications
10-(Dibromomethylidene)phenanthren-9(10h)-one is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a pharmacophore in drug design and development.
Industry: Used in the production of dyes, plastics, and other materials
Mechanism of Action
The mechanism of action of 10-(Dibromomethylidene)phenanthren-9(10h)-one involves its interaction with molecular targets through electrophilic substitution and oxidation-reduction reactions. The bromine atoms and the ketone group play crucial roles in these interactions, facilitating the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Phenanthrenequinone: A related compound with a quinone group at the 9 and 10 positions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
9-Bromophenanthrene: A halogenated derivative of phenanthrene.
Properties
CAS No. |
22648-86-8 |
|---|---|
Molecular Formula |
C15H8Br2O |
Molecular Weight |
364.03 g/mol |
IUPAC Name |
10-(dibromomethylidene)phenanthren-9-one |
InChI |
InChI=1S/C15H8Br2O/c16-15(17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)18/h1-8H |
InChI Key |
LJKBEYZAVCAINB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







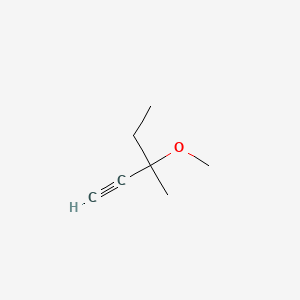
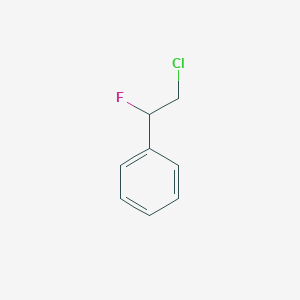
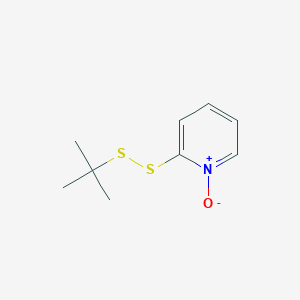
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

